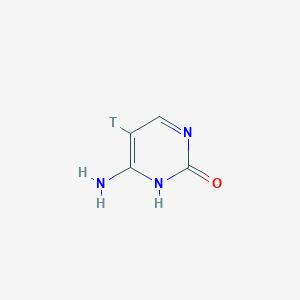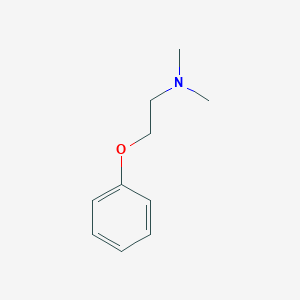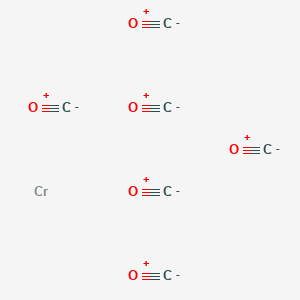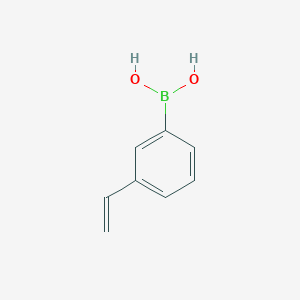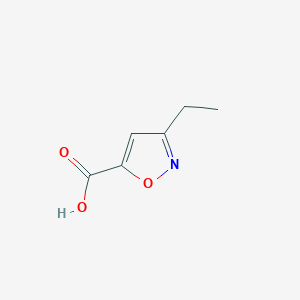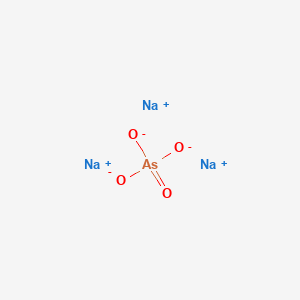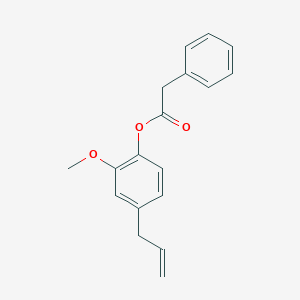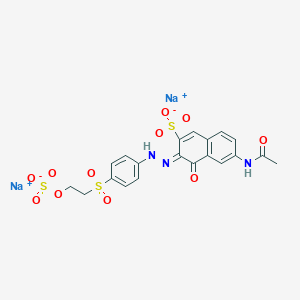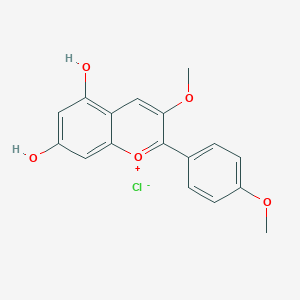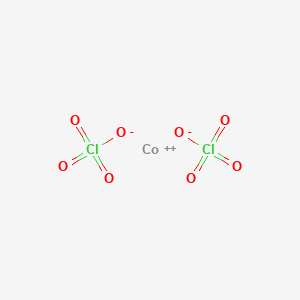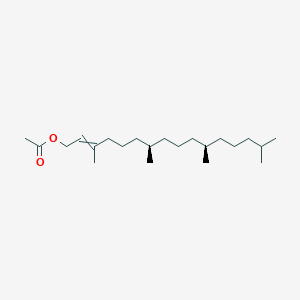
Phytyl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds akin to phytyl acetate often involves catalyzed reactions. For instance, a practical approach for the highly diastereoselective synthesis of 1,2-diamines through carbon-carbon bond formation, involving an ammonium ylide intermediate, has been reported using methyl phenyldiazoacetate with arylamine and imine in the presence of dirhodium acetate (Wang et al., 2003). Such methodologies could be relevant for synthesizing structurally related compounds, including modifications to the phytyl backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to phytyl acetate can be complex, with stereochemistry playing a crucial role in their synthesis and reactivity. For example, the structure of phenylmercury(II) acetate has been determined to be in the monoclinic system, highlighting the discrete molecular arrangement typical for acetate derivatives (Kamenar & Penavić, 1972). Understanding the molecular structure is essential for predicting reactivity and synthesis pathways.
Chemical Reactions and Properties
The chemical reactions involving acetate compounds are diverse, ranging from hydrolysis to complexation with metals. The synthesis and characterization of various acetate complexes, such as acetato(dimethyl)(pyridine-2-carbaldehydethiosemicarbazonato)tin(IV), reveal the reactivity of acetate under different conditions and its ability to form stable complexes with metals (Casas et al., 1996). These reactions are fundamental to understanding the behavior of phytyl acetate in various chemical environments.
Physical Properties Analysis
The physical properties of compounds related to phytyl acetate, such as phytantriol, have been studied for their phase behavior and nanostructure formation in aqueous systems (Dong et al., 2006). Such studies provide insights into the liquid crystalline structures that can be formed and are valuable for applications ranging from material science to drug delivery.
Chemical Properties Analysis
The chemical properties of acetate derivatives involve their reactivity in various conditions, including photoredox catalysis and hydrolysis. Studies on the oxytrifluoromethylation of allenes using photoredox catalysis to synthesize 2-CF3-allyl acetates offer insights into the regio- and stereoselectivity of these reactions (Tomita et al., 2017). Understanding these chemical properties is crucial for tailoring synthesis routes and achieving desired outcomes in complex organic syntheses.
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
Phytyl acetate is a derivative of Vitamin E, which plays a critical role in animal nutrition . It serves as a potent lipid-soluble antioxidant and contributes to anti-inflammation, immune function, and gene expression regulation .
Methods of Application
As an antioxidant, it protects cell membranes and other lipid-containing structures from oxidative damage caused by free radicals . It is commonly used as a feed additive to enhance animal health and immune function .
Results or Outcomes
Vitamin E, including its derivative Phytyl acetate, has been shown to prevent encephalomalacia in domestic fowl and muscular dystrophy in various animals . Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .
Application in Flavor and Fragrance Industry
Specific Scientific Field
Summary of the Application
Phytyl acetate is used as a flavor and fragrance agent . It has a waxy type odor and a nutty type flavor .
Results or Outcomes
The outcomes of using Phytyl acetate in this industry would be the creation of products with a desirable flavor and fragrance profile .
Precursor for Synthetic Vitamins
Specific Scientific Field
Summary of the Application
Phytyl acetate is used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 .
Results or Outcomes
The outcomes of using Phytyl acetate in this industry would be the creation of products with enhanced nutritional value .
Application in Cosmetics
Specific Scientific Field
Summary of the Application
Phytyl acetate is used in the cosmetics industry . It is used in cosmetics, shampoos, toilet soaps, and detergents .
Results or Outcomes
The outcomes of using Phytyl acetate in this industry would be the creation of products with a desirable sensory profile .
Biomedical Applications
Specific Scientific Field
Summary of the Application
Phytyl acetate has been investigated for its potential anxiolytic, metabolism-modulating, cytotoxic, antioxidant, autophagy- and apoptosis-inducing, antinociceptive, anti-inflammatory, immune-modulating, and antimicrobial effects .
Results or Outcomes
The outcomes of using Phytyl acetate in this field would be the discovery of potential therapeutic applications .
Use in Cannabis Distillates
Specific Scientific Field
Summary of the Application
Phytyl acetate is used in some cannabis distillates as a diluent or for flavoring .
Results or Outcomes
The outcomes of using Phytyl acetate in this industry would be the creation of products with a desirable sensory profile .
Safety And Hazards
Direcciones Futuras
Research on Phytyl acetate is ongoing, with current studies seeking to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Another area of interest is the development of nanoformulations to enhance the bioavailability of Phytyl acetate .
Propiedades
IUPAC Name |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGCTXHIECXYRJ-ILWBRPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COC(=O)C)/C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893616 | |
| Record name | Phytyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Balsamic aroma | |
| Record name | (E,Z)-Phytyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1811/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E,Z)-Phytyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1811/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.873 | |
| Record name | (E,Z)-Phytyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1811/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Phytyl acetate | |
CAS RN |
10236-16-5 | |
| Record name | Phytol, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, 1-acetate, (2E,7R,11R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phytyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-[R*,R*-(E)]]-3,7,11,15-tetramethylhexadec-2-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTYL ACETATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJX2M386O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



